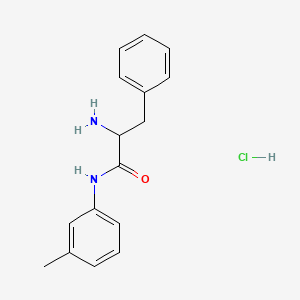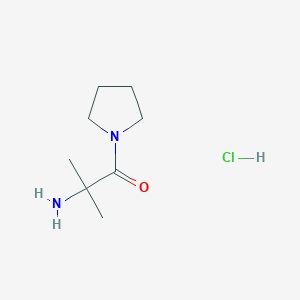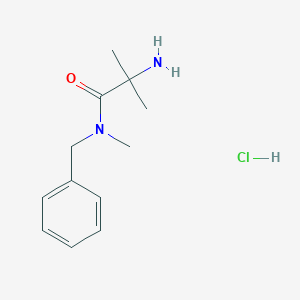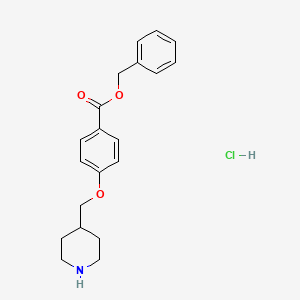![molecular formula C8H11ClN2 B1527490 [(2-Chloropyridin-4-yl)méthyl]diméthylamine CAS No. 933689-05-5](/img/structure/B1527490.png)
[(2-Chloropyridin-4-yl)méthyl]diméthylamine
Vue d'ensemble
Description
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol.
Molecular Structure Analysis
The molecular structure of “[(2-Chloropyridin-4-yl)methyl]dimethylamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a dimethylamine group attached to the 4th position .
Physical and Chemical Properties Analysis
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Applications De Recherche Scientifique
Médecine : Synthèse d'agents thérapeutiques
[(2-Chloropyridin-4-yl)méthyl]diméthylamine est utilisée dans la synthèse de divers agents thérapeutiques. Sa réactivité avec différents substrats organiques permet la création de composés dotés d'activités pharmacologiques potentielles. Par exemple, elle peut être utilisée pour développer de nouveaux antihistaminiques ou anticholinergiques en réagissant avec des dérivés d'ester ou d'acide pour former les amides correspondants .
Agriculture : Développement de pesticides
En agriculture, ce composé sert d'intermédiaire dans la synthèse de pesticides. Sa partie chloropyridinyl est particulièrement précieuse pour créer des insecticides et des herbicides qui ciblent des ravageurs spécifiques sans nuire aux cultures ou à l'environnement .
Science des matériaux : Modification des polymères
La structure chimique de la this compound la rend appropriée pour la modification des polymères. Elle peut être intégrée aux polymères pour améliorer leurs propriétés, telles que la stabilité thermique, la résistance mécanique et la résistance chimique .
Science de l'environnement : Dégradation des polluants
Les chercheurs explorent l'utilisation de la this compound dans des applications environnementales, en particulier dans la dégradation des polluants. Sa capacité à participer à des réactions redox pourrait potentiellement décomposer des substances toxiques en composants moins nocifs .
Biochimie : Études d'inhibition enzymatique
Ce composé est également intéressant en biochimie pour les études d'inhibition enzymatique. Il peut agir comme un inhibiteur compétitif pour les enzymes qui interagissent avec des substrats à base de pyridine, fournissant des informations sur les mécanismes enzymatiques et aidant à la conception de nouveaux inhibiteurs .
Chimie analytique : Analyse chromatographique
En chimie analytique, la this compound peut être utilisée comme agent de dérivatisation dans l'analyse chromatographique. Elle peut réagir avec les acides carboxyliques pour former des amides, qui sont souvent plus volatiles et détectables par des méthodes telles que la chromatographie en phase gazeuse .
Pharmacologie : Recherche sur le métabolisme des médicaments
Le composé trouve des applications en pharmacologie, où il est utilisé pour étudier le métabolisme des médicaments. Il peut être un substrat modèle pour comprendre comment les médicaments sont métabolisés dans l'organisme, en particulier ceux contenant le cycle pyridine .
Applications industrielles : Fabrication de produits chimiques
Enfin, dans les applications industrielles, la this compound est utilisée dans la fabrication de produits chimiques où elle peut servir de catalyseur ou de réactif dans divers procédés chimiques, contribuant à la production d'une large gamme de produits chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of [(2-Chloropyridin-4-yl)methyl]dimethylamine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
[(2-Chloropyridin-4-yl)methyl]dimethylamine interacts with LOXL2, inhibiting its activity. It has been found to be a selective inhibitor of LOXL2, with an IC50 value of 126 nM . This means that it can inhibit 50% of LOXL2 activity at a concentration of 126 nM .
Biochemical Pathways
By inhibiting LOXL2, [(2-Chloropyridin-4-yl)methyl]dimethylamine can affect the crosslinking of collagens and elastin in the extracellular matrix. This can lead to changes in tissue remodeling and fibrosis, which are processes that LOXL2 is known to be involved in .
Pharmacokinetics
It has been found to inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . The IC50 values for these enzymes were found to be more than 30 μM , suggesting that [(2-Chloropyridin-4-yl)methyl]dimethylamine may have interactions with other drugs metabolized by these enzymes.
Result of Action
The inhibition of LOXL2 by [(2-Chloropyridin-4-yl)methyl]dimethylamine can lead to changes in the structure of the extracellular matrix due to reduced crosslinking of collagens and elastin. This can potentially affect processes such as tissue remodeling and fibrosis .
Action Environment
The action of [(2-Chloropyridin-4-yl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of blood proteins can affect its activity. In the human whole blood LOXL2 assay, the IC50 of [(2-Chloropyridin-4-yl)methyl]dimethylamine was found to be 1.45 μM, compared to 126 nM in the absence of blood proteins . This suggests that the presence of blood proteins can reduce the compound’s inhibitory activity against LOXL2 .
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIROYHMQHMUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-05-5 | |
| Record name | [(2-chloropyridin-4-yl)methyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
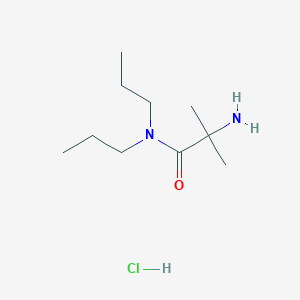
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
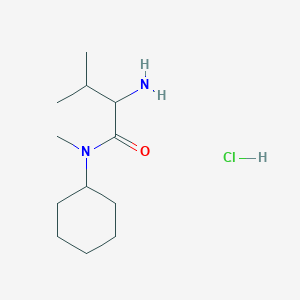

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
